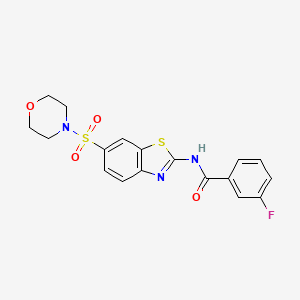

3-fluoro-N-(6-morfolin-4-il-sulfonil-1,3-benzotiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their wide range of biological activities and medicinal applications. Benzothiazole derivatives have been extensively studied for their potential as antimicrobial, antifungal, and anticancer agents .

Aplicaciones Científicas De Investigación

3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 3-fluorobenzoyl chloride with 6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides.

Mecanismo De Acción

The mechanism of action of 3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. Benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase. These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

6-fluorobenzo[d]thiazole amides: These compounds share a similar benzothiazole core and exhibit comparable biological activities.

Benzothiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Uniqueness

3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinylsulfonyl group enhances its solubility and bioavailability, making it a valuable compound for scientific research and potential therapeutic applications .

Actividad Biológica

3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

Its structure consists of a benzamide moiety linked to a morpholine and a sulfonyl-substituted benzothiazole. The presence of a fluorine atom is significant for its biological activity, potentially influencing its pharmacokinetic properties.

1. Inhibition of Protein Kinases

Research indicates that compounds similar to 3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide may modulate protein kinase activity. Protein kinases are critical in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of specific kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

2. Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. It targets specific signaling pathways involved in tumorigenesis. For instance, it may inhibit the growth of neoplastic cells by disrupting their proliferative signaling .

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of various benzothiazole derivatives, 3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide demonstrated significant antitumor activity against several cancer cell lines. The compound was administered in vitro and showed IC50 values indicating effective cytotoxicity at low concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation .

Case Study 2: Selectivity for Cancer Cells

Another research effort focused on the selectivity of this compound for cancerous cells over normal cells. Results indicated that while normal fibroblast cells exhibited minimal toxicity at higher concentrations, cancer cell lines experienced substantial growth inhibition. This selectivity is crucial for minimizing side effects during therapeutic applications .

Biological Activity Data Table

| Activity | Details |

|---|---|

| Target | Protein Kinases |

| Mechanism | Inhibition leading to reduced cell proliferation |

| IC50 Values | Varies by cell line; significant activity noted in MCF-7 and A549 lines |

| Selectivity Index | Higher selectivity for cancerous cells compared to normal fibroblasts |

| Induction of Apoptosis | Confirmed via caspase activation assays |

Propiedades

IUPAC Name |

3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c19-13-3-1-2-12(10-13)17(23)21-18-20-15-5-4-14(11-16(15)27-18)28(24,25)22-6-8-26-9-7-22/h1-5,10-11H,6-9H2,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDQLOFVUODEOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.